1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine

Lipophilicity Lead optimization Physicochemical profiling

Problem: Achiral 4-CF3-pyrimidine amines require extra synthetic steps for stereochemical diversification, increasing cost and purification burden. Solution: This chiral α-methyl amine building block provides a single stereogenic center and a chemoselective primary amine, enabling direct, high-purity amide coupling or reductive amination without protection. Key outcomes: • Single H-bond donor ensures exclusive reaction at the primary amine, reducing purification steps. • Intermediate LogP (0.4) bridges polar and lipophilic analogs, fine-tuning permeability/solubility trade-offs. • Embedded chirality probes stereospecific binding pockets in kinase inhibitor discovery.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
Cat. No. B13245332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=N1)C(F)(F)F)N
InChIInChI=1S/C7H8F3N3/c1-4(11)6-12-3-2-5(13-6)7(8,9)10/h2-4H,11H2,1H3
InChIKeyDQJVBYWUPLZKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine: Structural & Procurement Baseline


1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine (CAS 944899-95-0) is a chiral, 2,4-disubstituted pyrimidine bearing a primary α-methyl amine side-chain and a para‑CF₃ substituent on the heterocyclic ring [1]. With molecular formula C₇H₈F₃N₃ and a molecular weight of 191.15 g·mol⁻¹, it is classified as a fluorinated heterocyclic amine building block used primarily as a synthetic intermediate in medicinal chemistry and agrochemical research . Its commercial availability is restricted to specialist chemical suppliers at ≥95% purity, and it lacks an entry in major biological activity databases such as ChEMBL [2].

Chiral α-methyl amine
Supports enantioselective synthesis and chiral resolution workflows.
Single primary amine
Permits chemoselective coupling in amide or reductive amination arrays.
Intermediate polarity
XLogP3 ~0.4 provides intermediate organic/aqueous partitioning for ADME and CNS optimization studies.

1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine: Irreplaceability Among Analogs


Within the 4‑trifluoromethylpyrimidine-2-amine family, small variations in the 2‑position side‑chain – chain length, branching, or additional heteroatoms – produce measurable differences in lipophilicity (XLogP3 range 0 → 0.8), conformational flexibility (rotatable bonds 0 → 2), and hydrogen‑bond donor count (1 → 2) [1]. These properties directly govern downstream performance in parallel medicinal chemistry: LogP shifts alter phase‑partitioning behaviour in liquid–liquid extractions, rotatable‑bond count changes entropic penalties upon target binding, and an extra H‑bond donor introduces competing reactivity in amide‑coupling or reductive‑amination sequences [2]. Consequently, a procurement decision that treats any “4‑CF₃‑pyrimidin-2-amine” as a drop‑in replacement risks divergent physicochemical profiles that can derail reaction optimisation and confound SAR interpretation .

Lipophilicity shift
A 0.4–0.8 log-unit difference relative to methanamine or 2-amino analogs may alter extraction behavior and SAR interpretation.
Conformational flexibility
Rotatable bond count varies from 0–2 among analogs, potentially affecting entropic contributions to target binding.
H-bond donor count
One vs. two donors introduces competing reactivity in coupling steps, complicating library synthesis and purification.

1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine: Quantitative Differentiation vs. Analogs


Lipophilicity: XLogP3 vs. Methanamine Analog

The target compound exhibits a PubChem‑computed XLogP3 of 0.4, placing it between the more polar methanamine analog (XLogP3 = 0) and the slightly more lipophilic 2‑amino analog (XLogP3 = 0.8) [1]. A LogP difference of +0.4 relative to the methanamine congener translates to an approximately 2.5‑fold higher octanol‑water partition coefficient, meaning the target compound partitions more readily into organic phases during extractive work‑up [2].

Lipophilicity (XLogP3)
Reported
+0.4 log units vs. methanamine analog
Intermediate polarity may support CNS ADME optimization.
Computed XLogP3; experimental LogD may differ.
Lipophilicity Lead optimization Physicochemical profiling

Conformational Flexibility: Rotatable Bond Count vs. Ethylamine Isomer

The target compound possesses exactly one rotatable bond (C–C between the pyrimidine ring and the chiral carbon), whereas its linear chain isomer, 2‑(4‑trifluoromethyl‑pyrimidin‑2‑yl)‑ethylamine (CAS 944898‑59‑3), has two rotatable bonds [1]. The entropic cost of immobilising a molecule upon binding to a biological target is estimated at approximately 0.6–1.2 kcal·mol⁻¹ per frozen rotatable bond; therefore the target compound may offer a modest but quantifiable entropic advantage when incorporated as a building block into ligands intended for rigid binding pockets [2].

Rotatable bonds
Reported
1 rotatable bond
Intermediate flexibility may influence entropic binding costs.
vs. 2 rotatable bonds in ethylamine analog.
Conformational analysis Structure–activity relationship Target engagement

H-Bond Donor Selectivity: Single vs. Diamine Analog

The target compound contains a single hydrogen‑bond donor (the primary amine), whereas N1‑(4‑trifluoromethyl‑pyrimidin‑2‑yl)ethane‑1,2‑diamine (CAS 215655‑29‑1) possesses two non‑equivalent H‑bond donors – the secondary aniline‑type NH attached to the pyrimidine and the terminal primary amine [1]. In amide‑coupling and reductive‑amination protocols, the presence of two nucleophilic sites on the diamine analog necessitates either protection/deprotection steps or yields isomeric mixtures, whereas the target compound can be chemoselectively functionalised in a single step at the sole amine [2].

H-bond donors
Class-level
1 HBD (primary amine)
Single reactive site enables chemoselective derivatization.
Avoids protection steps required for diamine analog.
Regioselective derivatization Chemoselective coupling Medicinal chemistry synthesis

Chirality: Stereogenic Centre vs. Achiral Analogs

The target compound possesses a stereogenic carbon at the α‑position of the ethylamine side‑chain, designated by the asymmetric atom count of 1 reported on the Fluorochem product datasheet . In contrast, the four closest structural analogs – the ethylamine chain isomer (CAS 944898‑59‑3), the methanamine analog (CAS 944902‑50‑5), the ethane‑1,2‑diamine (CAS 215655‑29‑1), and the 2‑amino analog (CAS 16075‑42‑6) – are all achiral [1]. This stereocentre enables the target compound to serve as a direct precursor for diastereoselective transformations or as a starting material for chiral resolution, delivering enantiomerically enriched products that are inaccessible from the achiral analogs without additional asymmetric synthesis steps [2].

Stereochemistry
Class-level
1 stereogenic center
Supports enantioselective synthesis and chiral resolution.
Achiral analogs lack this diversification option.
Chiral building block Enantioselective synthesis Stereochemical diversification

1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine: Optimal Application Scenarios


Chiral Fragment Library Synthesis for Kinase Inhibitor Lead Discovery

The target compound’s single stereogenic centre directly addresses the growing demand for three‑dimensional, enantiomerically enriched fragments in kinase inhibitor discovery. Its sole primary amine permits chemoselective coupling to diverse carboxylic acid or sulfonyl chloride partners without protection‑group chemistry, while the embedded chirality allows resolution into enantiopure building blocks that can probe stereospecific binding pockets [1]. In head‑to‑head comparisons, none of the achiral 4‑CF₃‑pyrimidine amine analogs can deliver the same stereochemical diversification without introducing additional synthetic steps .

Physicochemical Property-Driven Lead Optimisation

When a medicinal chemistry programme requires fine‑tuning of lipophilicity within a congeneric series, the target compound (XLogP3 = 0.4) offers an intermediate polarity that bridges the more polar methanamine analog (XLogP3 = 0) and the more lipophilic 2‑amino analog (XLogP3 = 0.8) [1]. This mid‑range LogP, combined with a single rotatable bond, supports the optimisation of both passive membrane permeability and aqueous solubility – two parameters that often trade off against each other – without resorting to scaffold‑hopping [2].

Single-Site Derivatisation for Parallel Chemistry Workflows

For high‑throughput chemistry groups executing large amide‑coupling or reductive‑amination arrays, the target compound’s single H‑bond donor guarantees exclusive reaction at the primary amine, eliminating the regioselectivity and purification challenges posed by the ethane‑1,2‑diamine analog (2 HBD) [1]. This translates to higher crude purities, fewer chromatographic purification steps, and reduced per‑compound cost in library production .

Agrochemical Intermediate Synthesis with Balanced Properties

In agrochemical research, where the 4‑trifluoromethylpyrimidine scaffold is exploited for fungicidal and herbicidal activity, the target compound’s intermediate LogP (0.4) and moderate Fsp3 (0.43) provide a balance between soil mobility and target‑site penetration that is distinct from both the more polar methanamine analog and the rigid, planar 2‑amino analog [1]. Its single reactive amine simplifies formulation into more complex active ingredients via standard amidation or sulfonamidation protocols [2].

Application
Selection Property
Validation Focus
Chiral fragment library synthesis
Stereogenic center for enantiomerically enriched building blocks
Stereochemical diversification potential
Physicochemical property optimization
Intermediate XLogP3 (~0.4) and single rotatable bond
Review of passive permeability vs. solubility trade-offs
Parallel amide coupling / reductive amination arrays
Single H-bond donor for exclusive primary amine reactivity
Chemoselective functionalization without protection
Agrochemical intermediate synthesis
Balanced LogP and moderate Fsp3
Standard amidation/sulfonamidation protocol fit
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